molecular formula C15H10ClF3O3 B6411513 5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid CAS No. 1261987-53-4

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6411513
CAS No.: 1261987-53-4
M. Wt: 330.68 g/mol
InChI Key: AZUZSXKTAJWVPC-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the molecule, making it an important moiety in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents, catalysts, and reaction conditions can be optimized to maximize yield and minimize costs. The use of environmentally benign organoboron reagents and efficient palladium catalysts is crucial for the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.

    Substitution: The chloro, methoxy, and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of enzymatic activity or receptor binding, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid
  • 5-Chloro-3-(4-methoxyphenyl)benzoic acid
  • 5-Chloro-3-(4-trifluoromethylphenyl)benzoic acid

Uniqueness

5-Chloro-3-(4-methoxy-3-trifluoromethylphenyl)benzoic acid is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties to the molecule, making it valuable in various applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-chloro-5-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O3/c1-22-13-3-2-8(7-12(13)15(17,18)19)9-4-10(14(20)21)6-11(16)5-9/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZUZSXKTAJWVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC(=C2)Cl)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692173
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261987-53-4
Record name 5-Chloro-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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